3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol

Physicochemical Properties Drug Design ADME

Researchers risk synthetic failure when substituting N-functionalized pyrazole building blocks without comparative data. This compound provides a structurally authenticated scaffold with a terminal hydroxyl handle for conjugation, eliminating the steric and electronic uncertainty of halogenated or methyl-terminated analogs. Bulk procurement supports reproducible ADH isoform selectivity studies and parallel medicinal chemistry campaigns. Key supply chain assurances: - Identity and purity verified by orthogonal analytical methods. - Standard research-grade packaging ensuring integrity during global transit. - Reliable stock availability for long-term project planning.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B8162131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCOC1=CN(N=C1)CCCO
InChIInChI=1S/C7H12N2O2/c1-11-7-5-8-9(6-7)3-2-4-10/h5-6,10H,2-4H2,1H3
InChIKeyAEMVEXWNJWUDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol Core Properties


3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol is a heterocyclic building block with the CAS number 1878889-80-5, a molecular formula of C7H12N2O2, and a molecular weight of 156.18 g/mol . It is characterized by a 4-methoxy-substituted pyrazole ring linked to a propan-1-ol chain, resulting in a calculated hydrogen bond donor count of 1, an acceptor count of 3, and 4 rotatable bonds . This structural motif places it within a broader class of N-substituted pyrazoles, a scaffold widely recognized in medicinal chemistry for its ability to interact with diverse biological targets [1].

Heterocyclic building block for medicinal chemistry
4-Methoxy pyrazole scaffold for target engagement studies
Primary alcohol handle for downstream derivatization

3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol Substitute Risks


In scientific workflows, the substitution of a specific compound like 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol with a seemingly similar analog is a significant risk without direct comparative data. The 4-methoxy substituent on the pyrazole ring is known to profoundly influence molecular properties, including electronic distribution, steric profile, and metabolic stability, compared to unsubstituted, halogenated, or alkylated pyrazoles [1][2]. These alterations can drastically change target binding affinity, selectivity, and overall biological outcome. Furthermore, the terminal hydroxyl group offers a unique reactive handle for downstream chemistry (e.g., etherification, esterification) that is not present in methyl- or ethyl-ester terminated analogs . Therefore, assuming functional equivalence based solely on the pyrazole core is scientifically unjustified and can lead to irreproducible results or failed synthetic campaigns.

4-Methoxy substitution
The electron-donating methoxy group alters lipophilicity and target binding compared to unsubstituted or halogenated pyrazoles.
Terminal hydroxyl reactivity
The propan-1-ol chain enables etherification and esterification not possible with methyl or ester analogs, limiting synthetic interchangeability.
Functional equivalence not guaranteed
Pyrazole core alone does not predict biological or synthetic performance; direct substitution without validation may lead to irreproducible results.

Quantitative Comparison of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol


Predicted Solubility Advantage

The presence of both a hydrogen bond donor (terminal -OH) and multiple hydrogen bond acceptors (methoxy, pyrazole nitrogens) on a compact scaffold provides a higher calculated polar surface area compared to analogs lacking the hydroxyl group, such as 4-methoxy-1-methyl-1H-pyrazole. [1] This predicts superior aqueous solubility, a critical parameter for in vitro assays and formulation. [2]

Solubility profile
Class‑level inference
+1 HBD, +1 HBA vs 4‑methoxy‑1‑methyl‑1H‑pyrazole (1 HBD, 3 HBA vs 0 HBD, 2 HBA)
Predicted higher aqueous solubility context; supports formulation screening
Based on calculated 2D properties
Physicochemical Properties Drug Design ADME Solubility

Unique Derivatization Reactivity

The terminal propan-1-ol group offers a specific synthetic handle for conjugation. Unlike the non-functionalized analog 4-methoxy-1-methyl-1H-pyrazole, which has no reactive site, or analogs with less stable esters (e.g., methyl 3-(4-methoxy-1H-pyrazol-1-yl)propanoate), the alcohol allows for chemoselective reactions such as Mitsunobu coupling or oxidation to an aldehyde. This provides a clear differentiation in chemical biology applications where a stable, cleavable, or functional linker is required. [1]

Derivatization handle
Class‑level inference
Primary alcohol present (absent in methyl/ester analogs)
Enables orthogonal conjugation strategies
Standard Mitsunobu/oxidation chemistry applicable
Synthetic Chemistry Linker Chemistry Chemical Biology

ADH Inhibition SAR

Pyrazole derivatives are established inhibitors of liver alcohol dehydrogenase (LADH). SAR studies on 4-substituted pyrazoles demonstrate that the nature of the 4-position substituent profoundly impacts inhibitory potency, with more lipophilic groups (e.g., alkyl, halo, alkoxy) generally enhancing activity compared to hydrogen [1][2]. While specific IC50 data for 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol is not publicly available, the presence of a 4-methoxy group positions it as a potential inhibitor with a distinct lipophilicity profile compared to the unsubstituted analog 3-(1H-pyrazol-1-yl)propan-1-ol. This structural feature is a key differentiator for researchers exploring pyrazole-based enzyme modulators.

ADH inhibition SAR
Class‑level inference
4‑Methoxy pyrazole core; no direct IC₅₀ data for this compound
Potential LADH inhibitor scaffold; requires validation
SAR based on 4‑substituted pyrazole literature
Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR) Alcohol Dehydrogenase

3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol Research Applications


Novel Lipophilic ADH Inhibitors

Building on the established SAR of 4-substituted pyrazoles as ADH inhibitors [1], this compound serves as a core scaffold for medicinal chemistry campaigns. Its 4-methoxy and N-propanol substituents can be systematically varied to optimize binding affinity and selectivity for different ADH isoforms (e.g., Class I vs. Class IV), a strategy supported by previous work showing that increased lipophilicity at the 4-position enhances enzyme inhibition.

Chemical Probes and Linker Synthesis

The primary alcohol provides a versatile handle for attaching the pyrazole core to larger molecular entities. It can be used to create activity-based probes, fluorescent reporters, or biotinylated ligands via standard esterification or etherification chemistry [2]. This is a clear advantage over methyl-terminated pyrazoles, which lack a functional group for simple conjugation.

Building Block for Kinase Libraries

Pyrazoles are a privileged scaffold in kinase inhibitor design, often occupying the adenine-binding pocket of ATP. The 4-methoxy group can engage in key hydrogen bond interactions with the kinase hinge region, while the propanol chain can extend toward the solvent-exposed region or a hydrophobic back pocket to modulate selectivity [3]. This compound is well-suited for parallel synthesis efforts aimed at exploring novel chemical space around the pyrazole core.

Application
Selection Property
Validation Focus
ADH isoform inhibitor design
4‑substituted pyrazole with lipophilic modulation
Isoform binding affinity and selectivity assays
Bioconjugate and probe synthesis
Primary alcohol for chemoselective conjugation
Linker stability and bioconjugation efficiency
Kinase inhibitor library synthesis
Pyrazole hinge‑binding motif
Kinase panel selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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